molecular formula C22H23BrN2O3S B11306092 N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-7-bromo-4-oxo-4H-chromene-2-carboxamide

N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-7-bromo-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11306092
M. Wt: 475.4 g/mol
InChI Key: XUAAXHPVIUIHCF-UHFFFAOYSA-N
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Description

N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-7-bromo-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including an azepane ring, a thiophene ring, a brominated chromene core, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-7-bromo-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Thiophene Ring Introduction: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane.

    Bromination of Chromene: The chromene core can be brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Amide Formation: The final step involves the formation of the carboxamide group through the reaction of the brominated chromene with an appropriate amine, such as azepane-1-amine, under dehydrating conditions using reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-7-bromo-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: The carbonyl group in the chromene core can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: m-CPBA, H2O2

    Reduction: NaBH4, LiAlH4

    Substitution: Nucleophiles (amines, thiols, alkoxides), solvents like DMF or DMSO

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

    Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Materials Science: The compound’s chromene core and thiophene ring make it a candidate for use in organic electronics and photonics.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, providing a versatile scaffold for further functionalization.

Mechanism of Action

The mechanism of action of N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-7-bromo-4-oxo-4H-chromene-2-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the brominated chromene core and thiophene ring suggests potential interactions with aromatic and hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-morpholinoethyl)pyrazine-2-carboxamide
  • N-(piperazin-1-yl)ethyl)pyrazine-2-carboxamide

Uniqueness

N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-7-bromo-4-oxo-4H-chromene-2-carboxamide is unique due to its combination of an azepane ring, thiophene ring, and brominated chromene core. This structural complexity provides a diverse range of chemical reactivity and potential biological activity, distinguishing it from simpler analogs.

Properties

Molecular Formula

C22H23BrN2O3S

Molecular Weight

475.4 g/mol

IUPAC Name

N-[2-(azepan-1-yl)-2-thiophen-2-ylethyl]-7-bromo-4-oxochromene-2-carboxamide

InChI

InChI=1S/C22H23BrN2O3S/c23-15-7-8-16-18(26)13-20(28-19(16)12-15)22(27)24-14-17(21-6-5-11-29-21)25-9-3-1-2-4-10-25/h5-8,11-13,17H,1-4,9-10,14H2,(H,24,27)

InChI Key

XUAAXHPVIUIHCF-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C(CNC(=O)C2=CC(=O)C3=C(O2)C=C(C=C3)Br)C4=CC=CS4

Origin of Product

United States

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